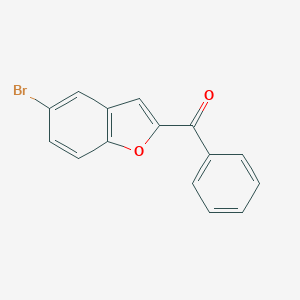![molecular formula C20H28O5 B103763 (3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate CAS No. 18456-00-3](/img/structure/B103763.png)
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bakkenolide c belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. Bakkenolide c exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, bakkenolide c is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, bakkenolide c can be found in green vegetables. This makes bakkenolide c a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- This compound has been used in the synthesis of tricyclic products derived from penicillin, showcasing its utility in complex organic syntheses (Mara et al., 1982).
Chemical Transformation and Reactions
- It is involved in alternative synthetic routes to dioxolanes and thiadiazines, indicating its role in the production of these chemical structures (Isobaev et al., 2021).
- The compound has been used in model studies for the synthesis of milbemycin β3, suggesting its application in synthesizing biologically active molecules (Attwood et al., 1981).
Molecular Structure and Properties
- Research has been conducted on the synthesis and structure of related arylpyran compounds, showing the compound’s relevance in the study of molecular structures (Milling et al., 2009).
Application in Organic Synthesis
- This compound is involved in the synthesis of five-membered 2,3-dioxo heterocycles, indicating its importance in creating specific organic ring structures (Silaichev et al., 2014).
Natural Product Isolation
- It is also key in the isolation of bisabolane derivatives from natural sources, such as Leontopodium alpinum, showing its role in natural product chemistry (Stuppner et al., 2002).
Reactivity and Stability
- Research has explored the effect of β-substituents on the reactivity of similar compounds, shedding light on its chemical behavior and stability (Gimalova et al., 2013).
Olfactory Studies
- The compound has been studied for its olfactory properties, particularly in the synthesis of spirocyclic analogs to analyze their scent characteristics (Kraft & Popaj, 2008).
Eigenschaften
CAS-Nummer |
18456-00-3 |
|---|---|
Produktname |
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate |
Molekularformel |
C20H28O5 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O5/c1-6-11(2)17(22)25-14-8-7-12(3)19(5)10-20(16(21)15(14)19)13(4)9-24-18(20)23/h6,12,14-16,21H,4,7-10H2,1-3,5H3/b11-6+ |
InChI-Schlüssel |
KVPXGWXTEOVUGO-HKTLJSNGSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[C@@H]([C@@]2([C@H]1[C@H]([C@@]3(C2)C(=C)COC3=O)O)C)C |
SMILES |
CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)O)C)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)O)C)C |
melting_point |
167-167.5°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



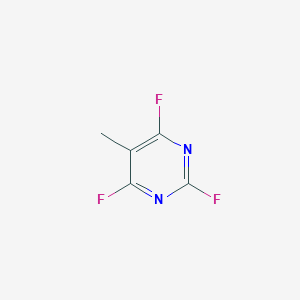
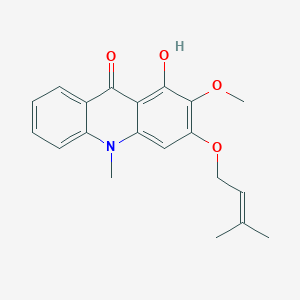
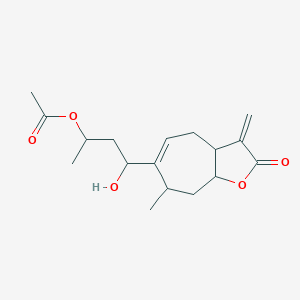
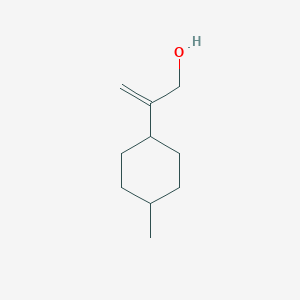
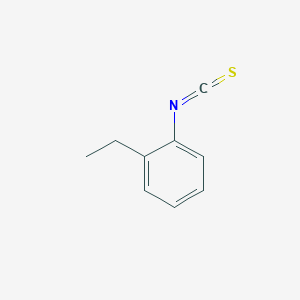
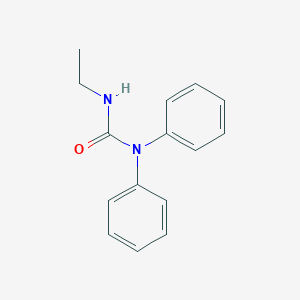

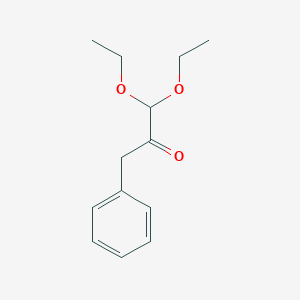
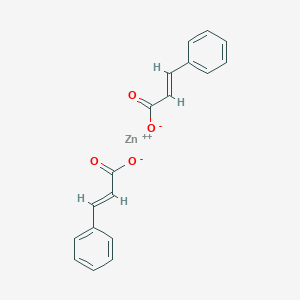
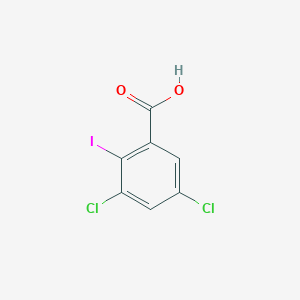
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
